REACTION_SMILES
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[CH3:29][C:30](=[O:31])[OH:32].[ClH:20].[N:21]([O-:22])=[O:23].[NH2:1][c:2]1[s:3][c:4]([C:16](=[O:17])[O:18][CH3:19])[c:5](-[c:7]2[n:8]([CH2:12][CH2:13][O:14][CH3:15])[cH:9][cH:10][n:11]2)[n:6]1.[NH2:25][C:26](=[O:27])[NH2:28].[Na+:24].[OH2:33]>>[c:2]1([Cl:20])[s:3][c:4]([C:16](=[O:17])[O:18][CH3:19])[c:5](-[c:7]2[n:8]([CH2:12][CH2:13][O:14][CH3:15])[cH:9][cH:10][n:11]2)[n:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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COCCn1ccnc1-c1nc(N)sc1C(=O)OC
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COCCn1ccnc1-c1nc(N)sc1C(=O)OC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COCCn1ccnc1-c1nc(Cl)sc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |